2-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a nucleophilic addition reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete conversion.
Isolation and Purification: The resulting product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-3-(trifluoromethyl)phenylmethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(trifluoromethyl)benzaldehyde: Shares the methoxy and trifluoromethyl groups but differs in the functional group (aldehyde vs. nitrile).
2-Methoxy-3-(trifluoromethyl)benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile.
2-Methoxy-3-(trifluoromethyl)phenylmethylamine: Contains an amine group instead of a nitrile.
Uniqueness
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-7(5-6-14)3-2-4-8(9)10(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJZLRILKOLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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